molecular formula C15H16N2O6 B3595649 methyl 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-amido)benzoate

methyl 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-amido)benzoate

Cat. No.: B3595649
M. Wt: 320.30 g/mol
InChI Key: GEXUZCKYKUDCNC-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-amido)benzoate is a complex organic compound that features a benzoate core substituted with methoxy groups and an oxazole amido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-amido)benzoate typically involves multiple steps:

    Formation of the Benzoate Core: The starting material, 4,5-dimethoxybenzoic acid, is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4,5-dimethoxybenzoate.

    Introduction of the Oxazole Group: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as 5-methyl-1,2-oxazole-3-carboxylic acid, which is then coupled with the benzoate core using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a more saturated heterocyclic ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-amido)benzoic acid.

    Reduction: Formation of 4,5-dimethoxy-2-(5-methyl-1,2-oxazolidin-3-amido)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-amido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar benzoate core with nitro substitution instead of the oxazole amido group.

    Methyl 4,5-dimethoxy-2-aminobenzoate: Similar structure but with an amino group instead of the oxazole amido group.

    Methyl 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-carboxamido)benzoate: Similar structure with a carboxamido group instead of the amido group.

Uniqueness

Methyl 4,5-dimethoxy-2-(5-methyl-1,2-oxazole-3-amido)benzoate is unique due to the presence of both methoxy groups and the oxazole amido group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-8-5-11(17-23-8)14(18)16-10-7-13(21-3)12(20-2)6-9(10)15(19)22-4/h5-7H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXUZCKYKUDCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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